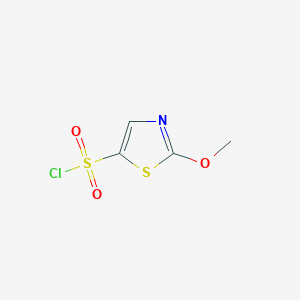
4-(4-Chlorophenethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(4-Chlorophenethyl)piperidine hydrochloride is a chemical compound with the empirical formula C11H15Cl2N . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves sequences of C-H and C-C bond functionalizations . For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate, which then reacts with methanol to produce methyl pyridine-4-carboxylate . The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular weight of this compound is 232.15 . The SMILES string representation of its structure is Cl.Clc1ccc(cc1)C2CCNCC2 .Applications De Recherche Scientifique
Crystal Structure and Synthesis
4-(4-Chlorophenethyl)piperidine hydrochloride is a compound of interest in the field of crystallography and molecular structure. For instance, the crystal and molecular structure of similar piperidine compounds like 4-carboxypiperidinium chloride has been characterized by techniques such as single-crystal X-ray diffraction, revealing details about hydrogen bonding and molecular conformation (Szafran, Komasa, & Bartoszak-Adamska, 2007). Moreover, the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been researched, highlighting the relevance of piperidine derivatives in synthetic organic chemistry (Zheng Rui, 2010).
Pharmaceutical Impurity Analysis
In pharmaceutical research, the identification and quantification of impurities in drugs related to piperidine derivatives like cloperastine hydrochloride is crucial for ensuring drug quality and safety. Studies have developed methods for isolating and characterizing such impurities, contributing to the body of knowledge in pharmaceutical analysis (Liu et al., 2020).
Medicinal Chemistry
In medicinal chemistry, the structural modification and analysis of piperidine derivatives are of significant interest. For instance, studies on the structural redetermination of loperamide monohydrate, which contains a piperidine ring, provide insights into molecular interactions and conformation, aiding in understanding the drug's pharmacological properties (Jasinski et al., 2012). Moreover, the synthesis of compounds like 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride demonstrates the relevance of piperidine derivatives in the development of psychotherapeutic drugs (Ji Ya-fei, 2011).
Toxicity and Bioactivity
The toxicity and bioactivity of piperidine derivatives are also key areas of research. Studies on the toxicity of bis Mannich bases and corresponding piperidinols contribute to understanding the safety profile of these compounds (Gul, Gul, & Erciyas, 2003). Furthermore, research on the crystal polymorphism of local anesthetic drugs like falicaine hydrochloride, which contains a piperidine ring, sheds light on the thermodynamic stability and hygroscopicity of these compounds (Schmidt, 2005).
Safety and Hazards
The safety data sheet for similar compounds indicates that they can be hazardous. They may cause burns of eyes, skin, and mucous membranes. They are also classified as flammable, and their containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQHUXZSVCRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661323 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148136-03-2 | |
| Record name | 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)
![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)

![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)

![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)




![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

